

Molecular weight and formula of C₁₄H₁₄N₂O₂ compounds

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	<i>N</i> -[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide
CAS No.:	791805-78-2
Cat. No.:	B2790800

[Get Quote](#)

Comprehensive Technical Guide: C₁₄H₁₄N₂O₂ Compounds

Structural Diversity, Synthesis, and Analytical Characterization

Executive Summary

The molecular formula C₁₄H₁₄N₂O₂ represents a diverse chemical space containing biologically active amides, functional azo-dyes, and critical synthetic intermediates. With a molecular weight of 242.27 g/mol, these compounds are frequently encountered in medicinal chemistry (as pharmacophores) and materials science (as photoswitches). This guide provides a rigorous technical analysis of the C₁₄H₁₄N₂O₂ landscape, focusing on structural elucidation, synthetic pathways, and validation protocols for researchers.

Part 1: Physiochemical Identity & Fundamental Properties

The chemical identity of C₁₄H₁₄N₂O₂ is defined by its stoichiometry and degree of unsaturation, which dictates the structural possibilities—typically involving aromatic systems coupled with nitro, azo, or amide functionalities.

1.1 Quantitative Specifications

Property	Value	Calculation / Note
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂	-
Molecular Weight	242.27 g/mol	Based on IUPAC atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999)
Exact Mass	242.1055 Da	Monoisotopic mass for HRMS validation
Degree of Unsaturation	9	

Technical Insight: A Degree of Unsaturation (DoU) of 9 is significant. It typically suggests the presence of two aromatic rings (DoU = 4 × 2 = 8) plus one additional double bond (e.g., C=O, N=N, or N=O) or ring. This structural constraint heavily biases the isomer population toward biphenyl derivatives, azobenzenes, and benzylated heterocycles.

Part 2: Structural Isomerism & Key Compounds

The C₁₄H₁₄N₂O₂ formula encompasses three primary chemical classes distinct in reactivity and application.

2.1 Class A: Azo-Compounds (Photoswitches)^[1]

- Compound: 3,3'-Azobis(benzenemethanol) (also known as [3-[[3-(hydroxymethyl)phenyl]diazenyl]phenyl]methanol).^{[1][2]}
- Structure: Two benzene rings linked by an azo (-N=N-) bridge, with hydroxymethyl groups.^[1]

- Application: Used in materials science. The azo group undergoes trans-cis isomerization under UV irradiation, making it a candidate for molecular switches.
- Key Feature: The -N=N- bond accounts for the 9th degree of unsaturation.[1]

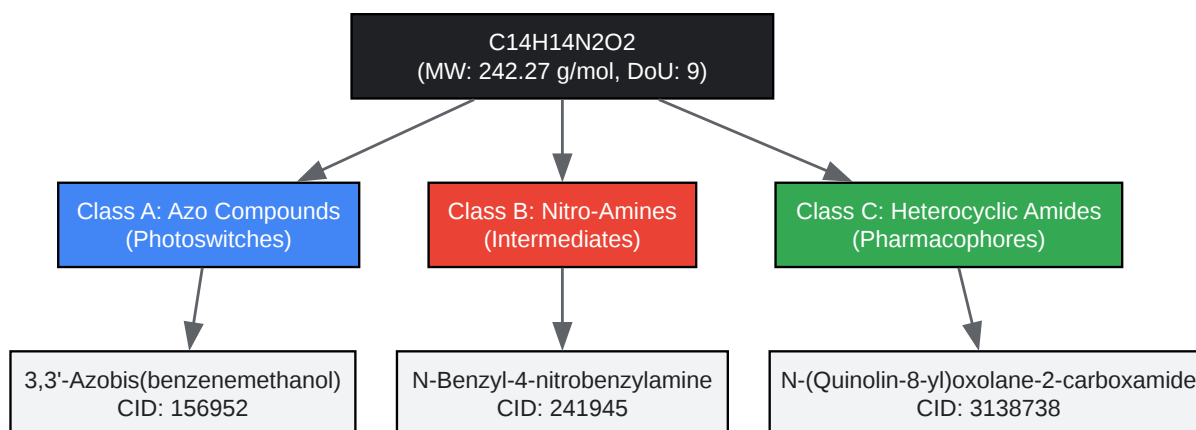
2.2 Class B: Nitro-Amines (Synthetic Intermediates)[1]

- Compound: N-Benzyl-4-nitrobenzylamine.[1]
- Structure: A secondary amine linking a benzyl group and a p-nitrobenzyl group.
- Application: A versatile building block for reductive aminations. The nitro group can be reduced to an aniline for further coupling.
- Reactivity: Nucleophilic secondary amine; susceptible to electrophilic attack (e.g., acylation).

2.3 Class C: Heterocyclic Amides (Pharmacophores)[1]

- Compound: N-(Quinolin-8-yl)oxolane-2-carboxamide.[3][1]
- Structure: A tetrahydrofuran (oxolane) ring coupled to an 8-aminoquinoline via an amide bond.
- Application: Kinase inhibitor scaffolds and metal-chelating ligands.

Visualization: Isomer Classification Hierarchy



[Click to download full resolution via product page](#)

Figure 1: Classification of major C₁₄H₁₄N₂O₂ isomers by functional utility and structural class.

Part 3: Synthetic Protocol (Self-Validating)

This section details the synthesis of N-Benzyl-4-nitrobenzylamine (Class B).[1] This protocol is selected for its educational value in demonstrating SN₂ substitution and its utility in generating drug intermediates.

3.1 Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution (SN₂) where benzylamine acts as the nucleophile attacking the electrophilic carbon of 4-nitrobenzyl bromide.[1]

[1]

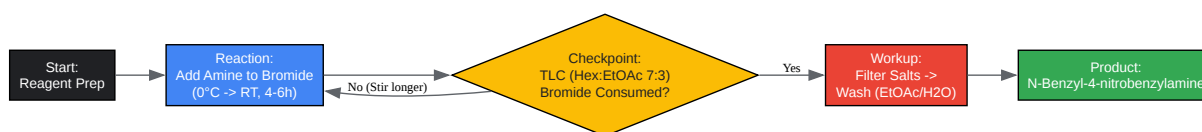
3.2 Step-by-Step Methodology

Safety Precaution: 4-Nitrobenzyl bromide is a lachrymator and skin irritant. Perform all steps in a fume hood.

- Reagent Preparation:
 - Dissolve 4-Nitrobenzyl bromide (1.0 eq, 10 mmol) in anhydrous Acetonitrile (30 mL).
 - Prepare a separate solution of Benzylamine (1.1 eq, 11 mmol) in Acetonitrile (10 mL).
 - Weigh Potassium Carbonate (K₂CO₃, 2.0 eq) as a proton scavenger.
- Reaction Initiation:
 - Add K₂CO₃ to the 4-Nitrobenzyl bromide solution.[1]
 - Add the Benzylamine solution dropwise over 15 minutes at 0°C (ice bath) to prevent poly-alkylation.[1]
 - Allow the mixture to warm to room temperature and stir for 4–6 hours.
- In-Process Control (Validation Step):
 - TLC System: Hexane:Ethyl Acetate (7:3).

- Visualization: UV lamp (254 nm). The starting bromide ($R_f \sim 0.8$) should disappear; the product amine will appear at a lower R_f (~ 0.4) due to increased polarity.
- Workup & Purification:
 - Filter off the solid inorganic salts (KBr, excess K_2CO_3).
 - Evaporate the solvent under reduced pressure.
 - Redissolve residue in Ethyl Acetate and wash with water (2x) and Brine (1x).
 - Dry over Na_2SO_4 and concentrate.
 - Recrystallization: Use Ethanol/Hexane if the product solidifies, or perform flash chromatography if an oil.

Visualization: Synthesis Workflow



[Click to download full resolution via product page](#)

Figure 2: Logical workflow for the SN2 synthesis of N-Benzyl-4-nitrobenzylamine.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized $C_{14}H_{14}N_2O_2$ compound must be validated using orthogonal analytical techniques.

Technique	Expected Signal (N-Benzyl-4-nitrobenzylamine)	Diagnostic Interpretation
¹ H-NMR (CDCl ₃)	3.8-4.0 ppm (Singlets, 4H)	Represents the two benzylic -CH ₂ - groups.[1] Distinct from Azo compounds which lack these methylene bridges.[1]
IR Spectroscopy	1350 cm ⁻¹ & 1530 cm ⁻¹	Strong symmetric and asymmetric N-O stretches (Nitro group).
IR Spectroscopy	3300-3400 cm ⁻¹	Weak N-H stretch (Secondary amine).
Mass Spectrometry	m/z 243.1 [M+H] ⁺	Protonated molecular ion confirming MW of 242.

Differentiation Strategy: If the substance were the Azo isomer (Class A), the IR spectrum would lack the strong Nitro bands and the NMR would show downfield shifts characteristic of protons ortho to the azo group, without the aliphatic methylene signals seen in the benzylamine derivative.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3138738, N-quinolin-8-yloxolane-2-carboxamide. Retrieved from [[Link](#)]
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156952, Benzenemethanol, 3,3'-azobis-. Retrieved from [[Link](#)][1]
- PrepChem. Synthesis of N,N-dimethyl-p-nitrobenzylamine. (Methodology adapted for N-benzyl analog).[1] Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. prepchem.com \[prepchem.com\]](https://www.prepchem.com)
- [2. Benzenemethanol, 3,3'-azobis- | C14H14N2O2 | CID 156952 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Benzenemethanol%2C%203%2C3%27-azobis-)
- [3. Cambridge id 6156320 | C14H14N2O2 | CID 3138738 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Cambridge-id-6156320)
- To cite this document: BenchChem. [Molecular weight and formula of C14H14N2O2 compounds]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2790800/docs#molecular-weight-and-formula-of-c14h14n2o2-compounds\]](https://www.benchchem.com/product/b2790800/docs#molecular-weight-and-formula-of-c14h14n2o2-compounds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check